Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate
CAS No.:
Cat. No.: VC15801145
Molecular Formula: C4H6N4O2
Molecular Weight: 142.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6N4O2 |
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Molecular Weight | 142.12 g/mol |
IUPAC Name | methyl 5-amino-1,2,4-triazole-1-carboxylate |
Standard InChI | InChI=1S/C4H6N4O2/c1-10-4(9)8-3(5)6-2-7-8/h2H,1H3,(H2,5,6,7) |
Standard InChI Key | HOKHLANVBBUNIS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)N1C(=NC=N1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is systematically named as methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, with alternative synonyms including methyl 3-amino-1,2,4-triazole-5-carboxylate and 5-amino-1H- -triazole-3-carboxylic acid methyl ester . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the substitution pattern: a methyl ester at position 3 and an amino group at position 5 on the triazole ring.
Table 1: Key Identifiers of Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate
Property | Value |
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CAS Registry Number | 3641-14-3 |
Molecular Formula | |
Molecular Weight | 142.12 g/mol |
EINECS Number | 222-869-7 |
InChIKey | MGRNUMFYRVKLEO-UHFFFAOYSA-N |
Spectral and Structural Data
Nuclear magnetic resonance (NMR) analysis reveals a singlet at 3.85 ppm corresponding to the methyl ester group, while the triazole ring protons resonate as broad signals due to hydrogen bonding with the amino group . The predicted pKa of 8.92±0.40 suggests weak basicity, consistent with its amino functionality .
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is synthesized via esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid using thionyl chloride () in methanol. A representative procedure involves:
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Dissolving 3.9 g (30.45 mmol) of the carboxylic acid in 100 mL methanol.
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Adding 12 g (100.84 mmol) and stirring at 70°C for 48 hours.
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Neutralizing with sodium bicarbonate, extracting with dichloromethane, and evaporating to yield the product (65% yield) .
Table 2: Reaction Conditions and Yield
Parameter | Value |
---|---|
Temperature | 70°C |
Reaction Time | 48 hours |
Solvent | Methanol |
Yield | 65% |
Acetylation Reactions
Acetylation studies using acetic anhydride or acetyl chloride demonstrate the compound’s reactivity. Monoacetylation occurs selectively at the amino group in dimethylformamide (DMF), forming 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate. Prolonged treatment with excess acetic anhydride yields diacetylated derivatives, such as 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole .
Physicochemical Properties
Thermal and Physical Characteristics
The compound exists as a white crystalline powder with a density of 1.505±0.06 g/cm³. Its high melting point (218–222°C) indicates strong intermolecular hydrogen bonding, while the predicted boiling point (379.0±25.0°C) aligns with its thermal stability .
Solubility and Stability
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and dichloromethane. Storage recommendations include protection from light and moisture to prevent ester hydrolysis or decomposition .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor for thrombin inhibitors, such as methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate (PubChem CID 2317506), which exhibit anticoagulant properties . Its amino and ester groups enable facile derivatization for drug discovery.
Agrochemical Development
In agrochemistry, it participates in synthesizing fungicides and herbicides. For example, kresoxim-methyl, a strobilurin fungicide, shares structural motifs with triazole derivatives .
Supplier | Location | Contact Information |
---|---|---|
Tianjin Englon Technology | China | 2062435649@qq.com |
Meryer (Shanghai) Chemical | China | market03@meryer.com |
Ark Pharm, Inc. | United States | sales@arkpharminc.com |
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